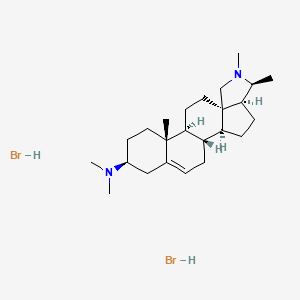

Conessine hydrobromide

Descripción general

Descripción

Hidrobromuro de Conesina: es un alcaloide esteroideo derivado de la corteza y las semillas del árbol Holarrhena antidysenterica. Es conocido por sus potentes propiedades farmacológicas, particularmente como un antagonista de los receptores de histamina H3 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El hidrobromuro de Conesina se puede sintetizar a través de la extracción de la Conesina de la corteza y las semillas de Holarrhena antidysenterica. El proceso de extracción implica el uso de solventes orgánicos como el metanol, seguido de la purificación mediante cromatografía de columna y cromatografía de capa fina .

Métodos de producción industrial: La producción industrial del hidrobromuro de Conesina implica la extracción a gran escala de fuentes vegetales, seguida de la modificación química para producir la sal de hidrobromuro. El proceso incluye el uso de ácido bromhídrico para convertir la Conesina a su forma de hidrobromuro .

Análisis De Reacciones Químicas

Tipos de reacciones: El hidrobromuro de Conesina se somete a varias reacciones químicas, que incluyen:

Oxidación: La Conesina se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en la Conesina.

Sustitución: La Conesina puede sufrir reacciones de sustitución, particularmente con halógenos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.

Sustitución: Las reacciones de halogenación a menudo involucran reactivos como el bromo y el cloro.

Principales productos formados:

Oxidación: Derivados oxidados de la Conesina.

Reducción: Formas reducidas de Conesina con grupos funcionales modificados.

Sustitución: Derivados halogenados de la Conesina.

Aplicaciones Científicas De Investigación

Pharmacological Properties

1.1 Antimicrobial Activity

Conessine hydrobromide exhibits significant antimicrobial properties. Studies indicate its effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli. The compound acts by inhibiting the efflux pump systems in bacteria, which enhances the efficacy of conventional antibiotics . In vitro studies have shown that conessine can significantly reduce bacterial growth, making it a potential candidate for developing new antimicrobial therapies .

1.2 Anti-Diarrheal Effects

Traditionally, conessine is used in Indian medicine to treat diarrhea and dysentery. Research has confirmed its anti-diarrheal effects through mechanisms such as inhibition of intestinal motility and secretion . Experimental models demonstrated that conessine significantly reduced the frequency of diarrhea in animal subjects, suggesting its potential for managing gastrointestinal disorders.

1.3 Central Nervous System Activity

This compound is recognized for its ability to penetrate the central nervous system effectively. It acts as a potent antagonist of histamine H3 receptors, which are involved in regulating neurotransmitter release . This property indicates potential applications in treating neurological conditions such as anxiety and depression. Studies have shown that conessine can modulate neurotransmitter levels, providing a foundation for further exploration into its CNS effects .

Clinical Applications

3.1 Treatment of Malaria

This compound has been investigated for its antimalarial properties. In vitro studies indicate that it effectively inhibits the growth of Plasmodium falciparum, the parasite responsible for malaria, with IC₅₀ values indicating significant potency . Animal studies have corroborated these findings, showing reduced parasitemia in infected mice treated with conessine.

3.2 Anti-Inflammatory Effects

Research suggests that conessine possesses anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease . The compound's ability to modulate inflammatory pathways makes it a candidate for further investigation in this area.

Safety and Toxicity

While this compound shows promising therapeutic effects, safety assessments are crucial. Preliminary studies indicate low toxicity levels; however, comprehensive toxicity studies are necessary to establish safe dosage ranges for clinical use .

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Antimicrobial activity of conessine | Efficacy against bacteria | Significant inhibition of bacterial growth observed |

| Conessine as an anti-diarrheal agent | Traditional use validation | Reduction in diarrhea frequency in animal models |

| CNS activity of conessine | Neurotransmitter modulation | Increased levels of norepinephrine and dopamine noted |

Mecanismo De Acción

El hidrobromuro de Conesina actúa como un potente antagonista de los receptores de histamina H3. Al unirse a estos receptores, inhibe la acción de la histamina, lo que lleva a niveles incrementados de neurotransmisores como la acetilcolina y la histamina en el cerebro. Este mecanismo es responsable de sus efectos cognitivos y antimicrobianos .

Comparación Con Compuestos Similares

Compuestos similares:

Iso-Conesina: Un isómero de la Conesina con propiedades farmacológicas similares pero diferente estabilidad molecular.

Norconesina: Otro derivado con actividades biológicas distintas.

Conesimina: Un alcaloide relacionado con una fuerte actividad inhibitoria de la acetilcolinesterasa.

Singularidad: El hidrobromuro de Conesina es único debido a su alta afinidad por los receptores de histamina H3 y su capacidad de cruzar la barrera hematoencefálica, lo que lo convierte en un compuesto valioso para la investigación neurológica y las aplicaciones terapéuticas .

Actividad Biológica

Conessine hydrobromide, a plant steroid alkaloid derived from the bark of Holarrhena pubescens, exhibits a range of biological activities that have garnered significant research interest. This article provides a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships, and clinical implications.

- Molecular Formula : C24H42Br2N2

- Molecular Weight : 518.412 g/mol

- Stereochemistry : Contains 8 defined stereocenters.

- Charge : Neutral

Pharmacological Properties

This compound acts primarily as a potent antagonist of histamine H3 receptors, with notable affinity for both rat and human receptors (pKi values of 7.61 and 8.27 respectively) . It also demonstrates high selectivity against other histamine receptors (H1, H2, H4) and significant penetration into the central nervous system (CNS), achieving high brain concentrations due to its lipophilicity .

Table 1: Primary Targets and Potency

| Target ID | Pharmacology | Condition | Potency (pKi/IC50) |

|---|---|---|---|

| CHEMBL264 | H3 Receptor | CNS Disorders | 8.27 |

| CHEMBL1867 | Adrenergic | Unknown | 6.18 |

| CHEMBL364 | Other | Unknown | 1.04 µM |

| CHEMBL220 | Other | Unknown | 21.0 µM |

Biological Activities

Research has demonstrated multiple biological activities of this compound:

- Antimalarial Activity : In vivo studies indicated that conessine significantly reduced parasitemia in Plasmodium berghei-infected mice, with an inhibition rate of approximately 88.95% at a dosage of 10 mg/kg .

- Antibacterial and Antifungal Properties : Conessine has shown effectiveness against various bacterial strains and fungi, contributing to its use in traditional medicine for treating infections .

- CNS Activity : The compound exhibits sedative and CNS depressant effects, which may be beneficial in treating anxiety disorders .

- Antidiabetic Effects : Preliminary studies suggest potential antidiabetic properties, warranting further investigation into its mechanism of action .

- Toxicity and Safety : While conessine shows promise in various therapeutic applications, studies on its toxicity have indicated a need for careful evaluation before clinical use .

Structure-Activity Relationship (SAR)

The biological activity of conessine is influenced by its molecular structure. Modifications at specific positions on the steroid backbone can enhance or diminish its pharmacological effects:

- The presence of methyl groups at positions C-10 and C-19 has been linked to increased activity against acetylcholinesterase (AChE) with varying IC50 values .

Table 2: Structure-Activity Relationship Findings

| Compound | Modification | AChE Inhibition IC50 |

|---|---|---|

| Conessine | -CH3 at C-10 & C-19 | 21 μM |

| Conessimine | Double -CH3 at C-10 | 4 μM |

| Isoconessimine | Single -CH3 at C-10 | >300 μM |

Case Studies

A notable study highlighted the anti-plasmodial activity of conessine with an IC50 value of 1.9 μg/mL using both schizont maturation and pLDH assays . This significant potency underscores the potential for developing conessine derivatives as antimalarial agents.

Propiedades

Número CAS |

5913-82-6 |

|---|---|

Fórmula molecular |

C24H42Br2N2 |

Peso molecular |

518.4 g/mol |

Nombre IUPAC |

(1R,2S,5S,6S,9R,12S,13R,16S)-N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-amine;dihydrobromide |

InChI |

InChI=1S/C24H40N2.2BrH/c1-16-20-8-9-22-19-7-6-17-14-18(25(3)4)10-12-23(17,2)21(19)11-13-24(20,22)15-26(16)5;;/h6,16,18-22H,7-15H2,1-5H3;2*1H/t16-,18-,19+,20+,21-,22-,23-,24-;;/m0../s1 |

Clave InChI |

YYTFAPMEQOGSRL-VEOCRSHVSA-N |

SMILES |

CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)N(C)C)C)CN1C.Br.Br |

SMILES isomérico |

C[C@H]1[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)N(C)C)C)CN1C.Br.Br |

SMILES canónico |

CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)N(C)C)C)CN1C.Br.Br |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Conessine hydrobromide; Conessine HCl; Konessin dihydrobromide; Neriine dihydrobromide; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.